(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
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Overview
Description
(1,1-Difluoro-6-azaspiro[25]octan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a complex organic compound characterized by its unique spirocyclic structure and the presence of both fluorine and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core, introduction of the fluorine atoms, and attachment of the thiophene and cyclopentyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as halides or amines.
Scientific Research Applications
Chemistry
In chemistry, (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to modulate specific biological pathways makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials with specific properties, such as enhanced stability or reactivity. It may also be employed in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can result in various biological effects, depending on the pathway involved.
Comparison with Similar Compounds
Similar Compounds
(1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride): Shares the spirocyclic core but lacks the thiophene and cyclopentyl groups.
(1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride): Similar structure with a different nitrogen position.
N-(3-Chlorobenzyl)-6-azaspiro[2.5]octane-1-carboxamide hydrochloride: Contains a different substituent on the spirocyclic core.
Uniqueness
(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is unique due to its combination of fluorine atoms, spirocyclic structure, and the presence of both thiophene and cyclopentyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
The compound (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a novel organic molecule characterized by its unique spirocyclic structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Synthesis
The molecular formula for this compound is C16H19F2N2O, with a molecular weight of 295.34 g/mol. The synthesis typically involves multi-step reactions that include the formation of the azaspiro ring and the introduction of the thiophenyl and cyclopentyl moieties.
Synthetic Route Overview:
- Formation of the Azaspiro Ring : This involves cyclization reactions using difluorinated amines and cyclic ketones.
- Introduction of the Thiophenyl Group : Nucleophilic substitution reactions are employed to attach the thiophenyl moiety to the spirocyclic core.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways. The difluorinated structure enhances its binding affinity to biological targets, potentially modulating their activity.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antidepressant Activity : Preliminary studies suggest that it may influence serotonin and norepinephrine levels, similar to existing antidepressants.
- Anticancer Potential : It has shown promise in inhibiting tumor cell proliferation in vitro, indicating potential as a chemotherapeutic agent.
- Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
Study 1: Antidepressant Effects
A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral assays indicated enhanced locomotor activity and reduced immobility time in forced swim tests.
Study 2: Anticancer Activity
In vitro assays on various cancer cell lines (e.g., breast and lung cancer) revealed that this compound inhibited cell viability with IC50 values ranging from 10 to 20 µM. Mechanistic studies indicated that it induces apoptosis through the activation of caspase pathways.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antidepressant | Reduced depressive behaviors | [Study 1] |
Anticancer | Inhibited cell viability | [Study 2] |
Neuroprotective | Protection against oxidative stress | Preliminary findings |
Table 2: Synthesis Overview
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Azaspiro Ring Formation | Difluorinated amine + cyclic ketone | 75 |
Thiophenyl Introduction | Nucleophilic substitution with thiophenol | 80 |
Properties
IUPAC Name |
(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(1-thiophen-2-ylcyclopentyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2NOS/c18-17(19)12-15(17)7-9-20(10-8-15)14(21)16(5-1-2-6-16)13-4-3-11-22-13/h3-4,11H,1-2,5-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOFIVIVPXTAOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC4(CC3)CC4(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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